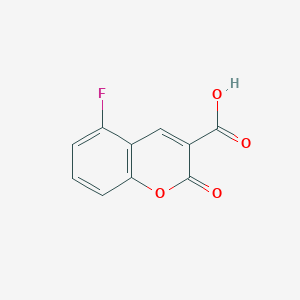

5-氟-2-氧代-2H-色烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

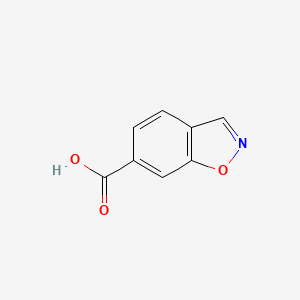

5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It has a molecular weight of 208.15 . The IUPAC name for this compound is 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is 1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) . The compound’s structure was optimized, and vibrational frequencies and other chemical parameters were obtained using the B3LYP method with a 6-311++G (d,p) basis set .Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 385.5±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 66.9±3.0 kJ/mol . The flash point is 187.0±27.9 °C . The index of refraction is 1.614 . The molar refractivity is 45.9±0.3 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学研究应用

- 研究人员已使用5-氟-2-氧代-2H-色烯-3-羧酸衍生物合成了基于香豆素的荧光探针。 这些探针用作新型化学传感器,能够通过荧光变化检测特定分析物或离子 。该化合物的荧光特性使其成为设计分子传感器的宝贵材料。

- 该化合物中的色烯骨架具有作为药效团的潜力。研究人员正在探索其衍生物用于药物开发,特别是在抗炎、抗菌或抗癌药物方面。 对羧酸基团的修饰可以增强生物活性 。

- 一些研究表明,5-氟-2-氧代-2H-色烯-3-羧酸衍生物具有抗氧化特性。 这些化合物可以清除自由基并保护细胞免受氧化应激 。

- 羧酸基团可以与金属离子配位。 研究人员正在研究其作为配体在金属配合物中的潜力,以用于催化、传感或其他应用 。

- 科学家研究了该化合物的光物理行为,包括其吸收和发射光谱。 了解其电子跃迁有助于设计用于光电子学或发光器件的新材料 。

- 色烯核心可以掺入聚合物或材料中。 研究人员正在探索其在有机半导体、光伏器件或发光材料中的应用 。

荧光探针和传感器

药物化学

抗氧化活性

金属配位配合物

光物理研究

材料科学

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

生化分析

Cellular Effects

Some chromene derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines

Molecular Mechanism

Some chromene derivatives have been reported to act via non-radiative processes such as excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), photo-induced electron transfer (PET), and isomerization mechanism

属性

IUPAC Name |

5-fluoro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSZUCKRTSSTRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)

![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)

![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2366295.png)

![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)